molecular formula C14H14F3N3O3S B4344386 methyl 4,5-dimethyl-2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-thiophenecarboxylate

methyl 4,5-dimethyl-2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-thiophenecarboxylate

Cat. No.: B4344386
M. Wt: 361.34 g/mol
InChI Key: WMFNZHLCAOBRNH-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-thiophenecarboxylate is a synthetic organic compound. This compound belongs to the family of thiophene derivatives, which are known for their diverse pharmacological properties and applications in materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethyl-2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-thiophenecarboxylate typically involves multi-step organic synthesis techniques:

  • Step 1: : Formation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole through a cyclization reaction of appropriate precursors under acidic or basic conditions.

  • Step 2: : Synthesis of the thiophene moiety, followed by its functionalization with methyl and amino groups.

  • Step 3: : Coupling reaction of the pyrazole derivative with the substituted thiophene carboxylate, often using peptide coupling reagents like EDCI or DCC under mild conditions.

  • Step 4: : Methyl esterification of the carboxylic acid group to form the final compound.

Industrial Production Methods

On an industrial scale, this compound can be produced in large quantities using similar synthetic routes, but with optimizations for high yield and purity. Automation and continuous flow reactors may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions, particularly on the thiophene ring, producing sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions can be performed to convert any ketonic groups into alcohols.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Sodium borohydride or lithium aluminum hydride can be used.

  • Substitution: : Chlorinating agents or alkyl halides are often used in substitution reactions.

Major Products Formed

The major products of these reactions include various derivatives with modifications on the pyrazole or thiophene rings, which can influence the compound's pharmacological properties.

Scientific Research Applications

Methyl 4,5-dimethyl-2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-thiophenecarboxylate has numerous applications:

  • Chemistry: : Used as an intermediate in the synthesis of other complex molecules and materials.

  • Biology: : Studied for its interactions with biological macromolecules and potential as a bioactive agent.

  • Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, or proteins that are pivotal in biological processes.

  • Pathways Involved: : The interaction can modulate signaling pathways, leading to alterations in cellular functions.

Comparison with Similar Compounds

Comparing this compound with structurally similar thiophene and pyrazole derivatives reveals its unique properties:

  • Similar Compounds

    • Methyl 4,5-dimethyl-2-thiophenecarboxylate

    • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

    • 4,5-Dimethyl-2-(pyrazol-5-ylamino)thiophene-3-carboxylate

Each of these compounds shares structural similarities but differs in their specific functional groups, which can influence their chemical behavior and applications.

This should give you a comprehensive overview of methyl 4,5-dimethyl-2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-thiophenecarboxylate. What are you most curious about: the chemical reactions or its applications?

Properties

IUPAC Name

methyl 4,5-dimethyl-2-[[2-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl]amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O3S/c1-6-7(2)24-12(10(6)13(22)23-4)18-11(21)8-5-9(14(15,16)17)19-20(8)3/h5H,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFNZHLCAOBRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NN2C)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4,5-dimethyl-2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-thiophenecarboxylate
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methyl 4,5-dimethyl-2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-thiophenecarboxylate
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methyl 4,5-dimethyl-2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-thiophenecarboxylate
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methyl 4,5-dimethyl-2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-thiophenecarboxylate
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methyl 4,5-dimethyl-2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-thiophenecarboxylate
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methyl 4,5-dimethyl-2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-thiophenecarboxylate

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